

Application Notes and Protocols for FD-1080 in In Vivo Mouse Imaging

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Compound of Interest

Compound Name: FD-1080

Cat. No.: B15553411

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Introduction

FD-1080 is a small-molecule near-infrared II (NIR-II) fluorophore with both excitation and emission wavelengths in the second near-infrared window, making it a powerful tool for deep-tissue, high-resolution in vivo imaging.[1][2][3][4] Its superior photostability compared to traditional NIR-I dyes like Indocyanine Green (ICG) allows for longer imaging times and more stable signal acquisition.[5][6] When complexed with fetal bovine serum (FBS), the quantum yield of **FD-1080** is significantly enhanced, leading to brighter fluorescence signals and improved image quality.[1][2][3][4][6][7] This document provides detailed protocols and application notes for utilizing **FD-1080** for in vivo mouse imaging, with a focus on vascular imaging in various tissues.

Key Features of FD-1080

- **NIR-II Emission:** Excitation and emission peaks are located in the NIR-II window (1000-1700 nm), which minimizes tissue autofluorescence and light scattering, enabling deeper tissue penetration and higher image resolution.[2][4][5][6]
- **High Photostability:** **FD-1080** demonstrates superior photostability compared to ICG, allowing for continuous and prolonged imaging sessions with minimal signal degradation.[5][6]

- Enhanced Quantum Yield with FBS: The fluorescence quantum yield of **FD-1080** increases dramatically when complexed with Fetal Bovine Serum (FBS), a critical step for achieving bright in vivo signals.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **FD-1080** for in vivo mouse imaging, compiled from various studies.

Table 1: Optical Properties of **FD-1080**

Property	Value	Reference
Excitation Wavelength (λ_{ex})	~1064 nm	[5] [6]
Emission Wavelength (λ_{em})	~1080 nm	[7]
Quantum Yield (in Ethanol)	0.31%	[7]
Quantum Yield (with FBS)	5.94%	[1] [2] [3] [4] [6] [7]
Molar Extinction Coefficient	Data not available	

Table 2: In Vivo Imaging Performance of **FD-1080**-FBS Complex

Application	Parameter	Value	Reference
Hindlimb Vasculature Imaging	Signal-to-Background Ratio (SBR)	4.32 (at 1064 nm excitation)	[7]
Full Width at Half-Maximum (FWHM)	0.47 mm	[7]	
Brain Vasculature Imaging	Signal-to-Background Ratio (SBR)	>2.0 (at 1064 nm excitation)	[8]
Full Width at Half-Maximum (FWHM)	0.65 mm (sagittal sinus vessel)	[7]	
Tissue Penetration	Phantom Penetration Depth	>5 mm	[7]

Experimental Protocols

Preparation of FD-1080-FBS Working Solution

This protocol details the preparation of the **FD-1080**-FBS complex, which is crucial for achieving optimal fluorescence enhancement for in vivo imaging.

Materials:

- **FD-1080** powder
- Dimethyl sulfoxide (DMSO)
- Fetal Bovine Serum (FBS)
- Phosphate-buffered saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- 0.22 μm sterile syringe filter

Procedure:

- Prepare **FD-1080** Stock Solution (10 mM):
 - Dissolve **FD-1080** powder in DMSO to a final concentration of 10 mM.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the aliquots at -20°C , protected from light.
- Prepare **FD-1080**-FBS Complex Working Solution (e.g., 80 μM):
 - In a sterile microcentrifuge tube, mix the appropriate volume of **FD-1080** stock solution with FBS. For a final concentration of 80 μM **FD-1080** in a 200 μL injection volume, you will need 1.6 μL of the 10 mM stock solution.

- Add FBS to the tube. While the optimal ratio is not explicitly stated in the reviewed literature, a common starting point is a 1:1 to 1:5 molar ratio of dye to albumin (the main protein in FBS). A volume ratio of 1 part **FD-1080** stock to 9 parts FBS can be a good starting point for optimization.
- Incubate the mixture at room temperature for 30 minutes to allow for the complex to form.
- Bring the final volume to 200 μ L with sterile PBS (pH 7.4).
- Gently mix the solution.
- Sterilize the final working solution by passing it through a 0.22 μ m sterile syringe filter before injection.

In Vivo Mouse Imaging Protocol

This protocol outlines the general procedure for in vivo mouse imaging using the **FD-1080**-FBS complex.

Materials and Equipment:

- Healthy mice (e.g., BALB/c or nude mice, 6-8 weeks old)
- **FD-1080**-FBS working solution (prepared as described above)
- Anesthesia (e.g., isoflurane)
- Animal restrainer
- Insulin syringe with a 30G needle
- NIR-II imaging system equipped with a 1064 nm laser and appropriate filters (e.g., 1100 nm or 1300 nm long-pass filter)
- Warming pad to maintain the mouse's body temperature

Procedure:

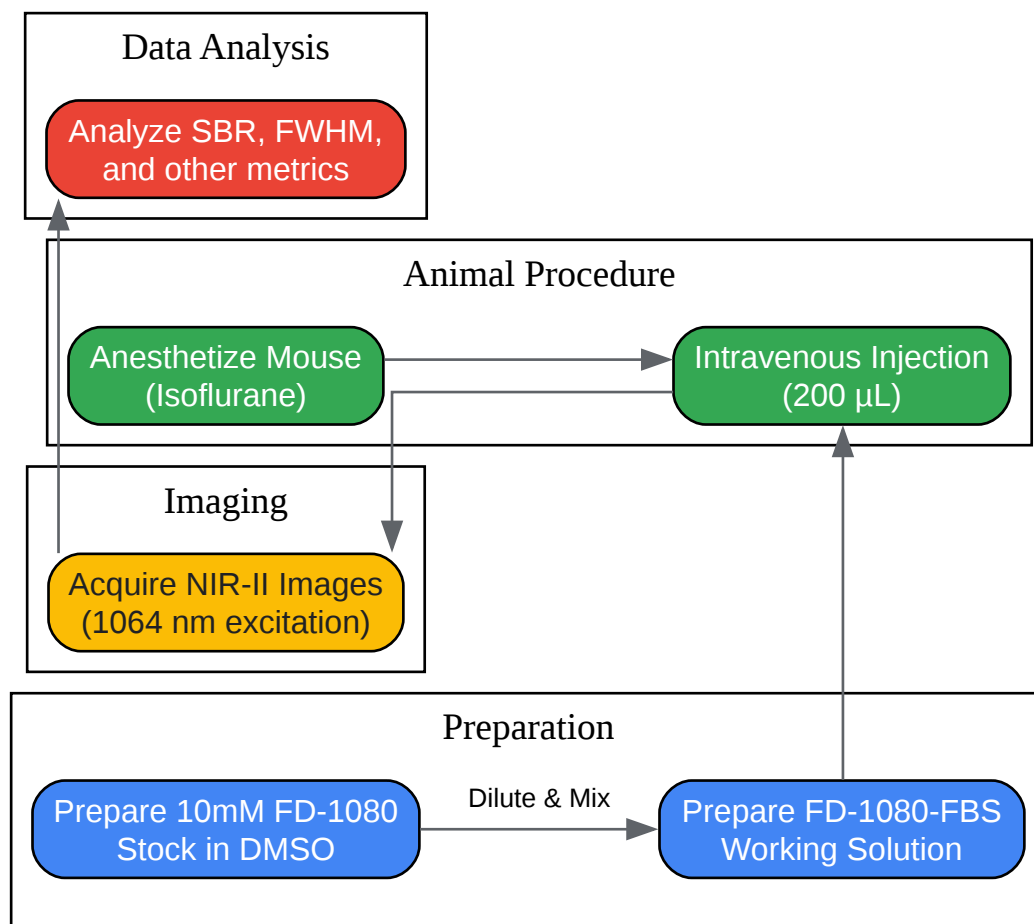
- Animal Preparation:

- Anesthetize the mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance).[1]
- Place the anesthetized mouse on the imaging stage, ensuring it is positioned securely.
- Use a warming pad to maintain the mouse's body temperature throughout the imaging session.[1]
- If imaging a specific area with dense fur (e.g., the head for brain imaging), carefully remove the fur to minimize light scattering and absorption.
- Intravenous Injection:
 - Warm the mouse's tail using a heat lamp or warm water to dilate the tail veins, making injection easier.
 - Load the **FD-1080**-FBS working solution into an insulin syringe. A typical injection volume is 200 μL .
 - Perform a retro-orbital or tail vein injection.
 - Inject the solution slowly and steadily.
- Image Acquisition:
 - Immediately after injection, begin acquiring images using the NIR-II imaging system.
 - Excitation: Use a 1064 nm laser.
 - Laser Power Density: A starting point of $\sim 100 \text{ mW/cm}^2$ can be used and optimized based on the signal intensity and to avoid tissue damage. One study reported using a power density of 0.33 W/cm^2 . [5][6]
 - Emission Filter: Use a long-pass filter to collect the NIR-II fluorescence signal (e.g., 1100 nm or 1300 nm long-pass filter). [5][6][8][9]
 - Exposure Time: Adjust the exposure time based on the application and signal strength. Typical exposure times can range from 50 ms to 500 ms.

- Acquire a series of images over time to observe the dynamic distribution of the **FD-1080-FBS** complex.
- Post-Imaging:
 - After the imaging session, carefully monitor the mouse until it has fully recovered from anesthesia.
 - Return the mouse to its cage with access to food and water.

Visualizations

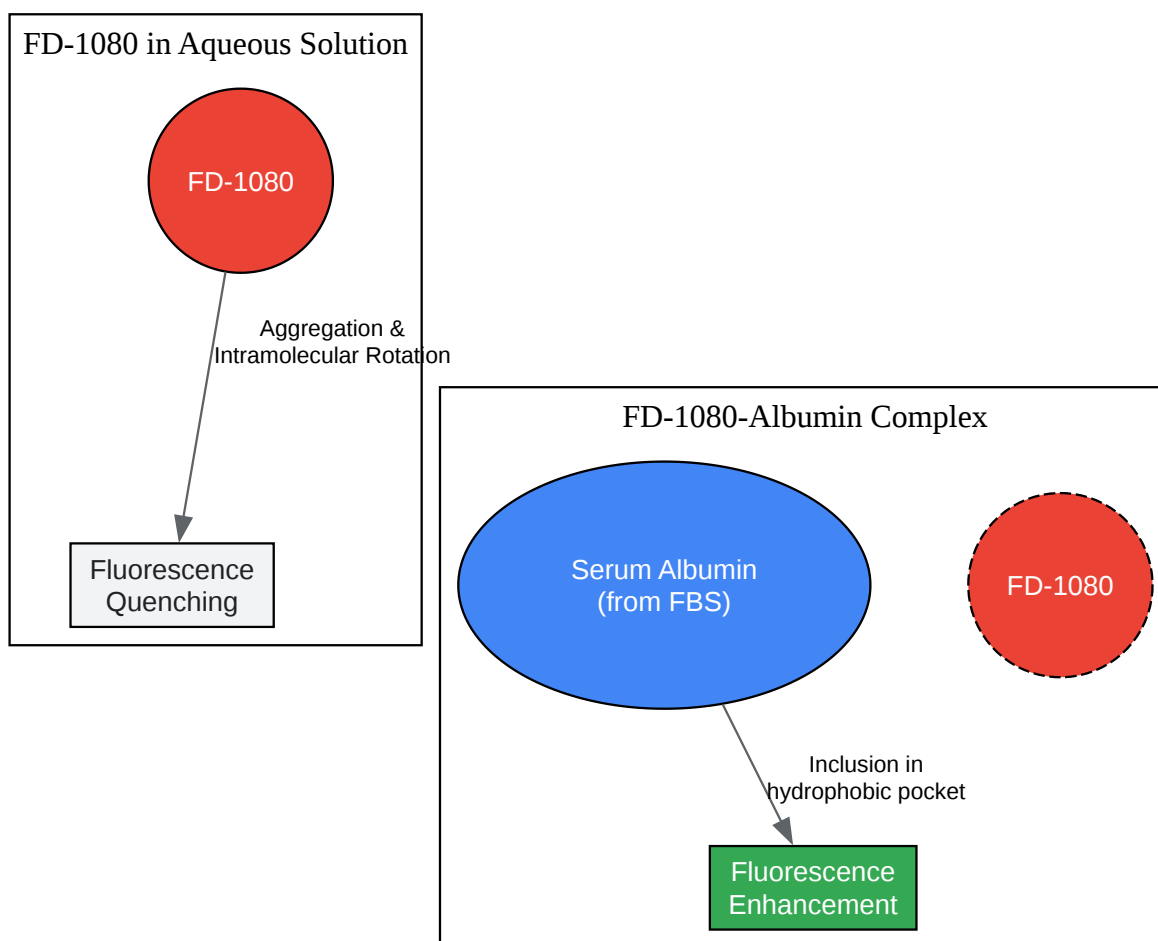
Experimental Workflow



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Caption: Experimental workflow for in vivo mouse imaging with **FD-1080**.

Mechanism of Fluorescence Enhancement



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Caption: **FD-1080** fluorescence is enhanced by binding to serum albumin.

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